Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 884199-30-8
VCID: VC3096772
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate

CAS No.: 884199-30-8

Cat. No.: VC3096772

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate - 884199-30-8

Specification

CAS No. 884199-30-8
Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3
Standard InChI Key OYQPURXLPQOXRH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate features a seven-membered diazepane ring system with two nitrogen atoms. The structural features include:

  • A seven-membered 1,4-diazepane ring

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1

  • A cyclopropylmethyl substituent attached to the nitrogen at position 4

This structure is related to but distinct from similar compounds such as Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate (which has a six-membered piperazine ring instead of the seven-membered diazepane ring) .

Physical and Chemical Properties

While specific physical property data for Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is limited in the available literature, properties can be inferred based on related structures:

PropertyExpected ValueBasis for Estimation
AppearanceWhite to off-white solidSimilar Boc-protected heterocycles
SolubilitySoluble in DCM, DMF, DMSO; poorly soluble in waterBased on similar diazepane derivatives
StabilitySensitive to strong acids (Boc deprotection)Common property of Boc-protected amines
Molecular Weight~254 g/mol (estimated)Calculated from molecular formula

The compound likely shares chemical reactivity patterns with other Boc-protected amines, including sensitivity to acidic conditions that can remove the Boc group.

Synthetic Approaches

Synthetic RouteKey ReagentsConditionsExpected Yield
Boc protection followed by alkylationDi-tert-butyl dicarbonate, cyclopropylmethyl halideDCM, base (e.g., DIPEA), rt70-95%
Reductive amination approachTert-butyl 1,4-diazepane-1-carboxylate, cyclopropanecarboxaldehyde, reducing agentNaBH(OAc)₃, DCM, rt65-85%

The synthesis would likely involve a reductive amination reaction similar to those described for related compounds in the literature. For example, General Procedure A1 for reductive amination described in search result could be adapted:

"Tert-butyl 1,4-diazepane-1-carboxylate (1 equiv) and DIPEA (3 equiv) in DCM would be combined with cyclopropanecarboxaldehyde (1.2 equiv) and NaBH(OAc)₃ (2.5 equiv). The reaction mixture would be stirred at room temperature overnight, followed by workup and purification by preparative HPLC."

Key Intermediates

The synthesis would likely utilize tert-butyl 1,4-diazepane-1-carboxylate as a key intermediate, which has been described in the literature. According to search result , this compound can be prepared and used in subsequent reactions:

"Tert-butyl 1,4-diazepane-1-carboxylate (817 mg, 4 mmol, 1 equiv)..." is mentioned as a starting material in a general procedure for amide coupling .

Application AreaPotential FunctionRelated Research
Protease inhibitorsSARS-CoV-2 Mpro inhibitionBased on studies of diazepane derivatives
Building blocksSynthesis of bioactive compoundsCommon use of Boc-protected heterocycles
PeptidomimeticsConformationally restricted peptide analogsSimilar to thienodiazepines in literature

Compounds containing the 1,4-diazepane scaffold have been explored in the context of SARS-CoV-2 main protease (Mpro) inhibition, suggesting potential antiviral applications . The presence of the Boc protecting group indicates its likely role as a synthetic intermediate rather than a final drug candidate.

Structure-Activity Relationship Considerations

The cyclopropylmethyl substituent at the N-4 position could confer specific binding properties in potential biological targets:

  • Cyclopropyl groups often act as bioisosteres for geminal dimethyl groups

  • They provide conformational constraint that may enhance binding to specific protein pockets

  • The relatively small size can improve penetration into binding sites compared to larger substitutions

Analytical Characterization

Spectroscopic Analysis

Based on related compounds, the expected spectroscopic characteristics would include:

Analytical MethodExpected Key Features
¹H NMRSignals for cyclopropyl protons (0.1-0.5 ppm), Boc group (1.4-1.5 ppm), diazepane ring protons (1.7-3.7 ppm)
¹³C NMRCarbonyl carbon (~155 ppm), tert-butyl carbons (~28 and ~80 ppm), cyclopropyl carbons (~4-10 ppm)
Mass Spectrometry[M+H]⁺ corresponding to molecular weight, fragments corresponding to loss of Boc group (M-100)
IRC=O stretch (~1690 cm⁻¹), C-N stretches, C-H stretches

For similar compounds like tert-butyl 1,4-diazepane-1-carboxylate, the following ¹H NMR data has been reported: "1H NMR (400 MHz, DMSO): δ 3.71–3.38 (m, 8H), 1.80–1.53 (m, 2H), 1.42–1.29 (m, 9H)." The target compound would have additional signals for the cyclopropylmethyl group.

Purification Methods

Based on related compounds, suitable purification methods would likely include:

  • Preparative HPLC under basic conditions

  • Column chromatography (silica gel) using ethyl acetate/hexane gradient systems

  • Recrystallization from appropriate solvent systems

Structural Relationships and Modifications

Comparison with Related Compounds

The relationship between Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate and similar compounds provides insight into structural variations:

CompoundRing SystemN-SubstituentsKey Differences
Target compound1,4-diazepane (7-membered)N1: Boc, N4: cyclopropylmethyl-
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylatePiperazine (6-membered)N1: Boc, N4: cyclopropylmethylSmaller ring size
1,4-Thienodiazepine-2,5-dionesThienodiazepineVariousContains thiophene fusion, additional carbonyl groups

The seven-membered diazepane ring in the target compound creates a different spatial arrangement compared to the six-membered piperazine ring in tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate . This difference affects the conformational flexibility and potential binding properties of the molecule.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator